molecular formula C10H8F2O2 B2932966 (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid CAS No. 701914-06-9

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2932966
CAS No.: 701914-06-9
M. Wt: 198.169
InChI Key: JBZJYHGCTGBDMR-POYBYMJQSA-N
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Description

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group on the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, using a carbenoid reagent. Common reagents for cyclopropanation include diazo compounds and transition metal catalysts. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and the reactions are carried out at low temperatures to ensure stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(3,5-difluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

The unique positioning of the fluorine atoms on the phenyl ring in (1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(1R,2R)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZJYHGCTGBDMR-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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